molecular formula C11H24N2O2 B1524879 (R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester CAS No. 1218944-36-5

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester

Cat. No.: B1524879
CAS No.: 1218944-36-5
M. Wt: 216.32 g/mol
InChI Key: OMUFVQWMZAPPGI-SECBINFHSA-N
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Description

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that tert-butyl esters are frequently used as protecting groups for the carboxylic acid functionality of amino acids .

Mode of Action

The mode of action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester involves the formation of an ester bond. The Steglich Esterification mechanism suggests that DCC (dicyclohexylcarbodiimide) and the carboxylic acid can form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Biochemical Pathways

It’s known that the tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Result of Action

The result of the action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is the formation of a tert-butyl ester with free amino groups . This is achieved quickly and in good yields .

Action Environment

The action environment can influence the efficacy and stability of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester. For instance, the decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid with a lower consumption of energy than the migration of a proton from the CH3 group in a monomolecular reaction .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-4-methylpentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUFVQWMZAPPGI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester

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